Cas no 21856-96-2 (Diphenyl[4-(trifluoromethyl)phenyl]methanol)

Diphenyl[4-(trifluoromethyl)phenyl]methanol structure
21856-96-2 structure
Product Name:Diphenyl[4-(trifluoromethyl)phenyl]methanol
CAS No:21856-96-2
MF:C20H15F3O
MW:328.327716112137
CID:2657165
Update Time:2023-08-06

Diphenyl[4-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • α-[4-(Trifluoromethyl)phenyl]benzhydryl alcohol
    • p-Trifluoromethyltriphenyl carbinol
    • IGWMKZRAYJFAIK-UHFFFAOYSA-N
    • 4-(Trifluoromethyl)trityl alcohol
    • Diphenyl[4-(trifluoromethyl)phenyl]methanol
    • Diphenyl[4-(trifluoromethyl)phenyl]methanol #
    • Methanol, diphenyl(.alpha.,.alpha.,.alpha.-trifluoro-p-tolyl)-
    • Inchi: 1S/C20H15F3O/c21-20(22,23)18-13-11-17(12-14-18)19(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,24H
    • InChI Key: IGWMKZRAYJFAIK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 328.107
  • Monoisotopic Mass: 328.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 20.2
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